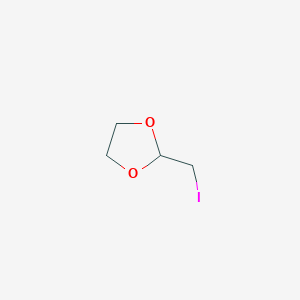

2-(Iodomethyl)-1,3-dioxolane

Description

Properties

IUPAC Name |

2-(iodomethyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7IO2/c5-3-4-6-1-2-7-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMYHULDFYFCNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Methods

Emerging approaches using metal catalysts show promise but lack explicit documentation for this compound. The use of Fe(OTf)₃ or Ln(OTf)₃ in related selenylation reactions hints at potential adaptations.

Critical Process Considerations

- Conduct iodination reactions under inert atmosphere (N₂/Ar)

- Use cryogenic equipment for -80°C steps

- Employ HI scavengers (cyclohexene) to prevent side reactions

- Distillation: Effective for large-scale separations

- Chromatography: Silica gel with ethyl acetate/hexane (1:1) for lab-scale

- Recrystallization: Limited utility due to compound's liquid state

- Sensitive to light and moisture

- Store under nitrogen at -20°C with desiccants

Chemical Reactions Analysis

Types of Reactions: 2-(Iodomethyl)-1,3-dioxolane undergoes various chemical reactions, including:

Substitution: The iodine atom can be substituted with other nucleophiles, such as in the reaction with sodium azide to form azidomethyl derivatives.

Reduction: The compound can be reduced to form the corresponding methyl derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Sodium periodate, manganese dioxide, periodic acid.

Substitution: Sodium azide, potassium cyanide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products:

Oxidation: Aldehydes and ketones.

Substitution: Azidomethyl derivatives, cyanomethyl derivatives.

Reduction: Methyl derivatives.

Scientific Research Applications

2-(Iodomethyl)-1,3-dioxolane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through substitution reactions.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-1,3-dioxolane involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is highly reactive, allowing for various substitution and addition reactions. The compound can interact with molecular targets through the formation of covalent bonds, leading to modifications in the structure and function of the target molecules .

Comparison with Similar Compounds

Comparison with Similar 1,3-Dioxolane Derivatives

Structural and Physical Properties

The table below compares key physical and structural properties of 2-(Iodomethyl)-1,3-dioxolane with related compounds:

*Properties inferred from structural analogs.

Key Observations:

- The iodomethyl group increases molecular weight and polarity compared to alkyl or chloro-substituted analogs.

- Branched substituents (e.g., 2-ethyl-2-methyl) enhance steric hindrance and thermal stability, making them suitable as solvents or polymer precursors .

- Chloroethyl and iodomethyl derivatives are more reactive in substitution reactions than their alkyl counterparts .

This compound

- Acetal Protection: Reacting iodomethyl carbonyl precursors (e.g., iodomethyl ketones) with ethylene glycol under acid catalysis .

- Halogen Exchange: Substituting chloro- or bromo-methyl analogs with iodide ions (e.g., using NaI in acetone) .

Comparative Syntheses:

Stability and Metabolic Behavior

- This compound: Likely susceptible to hydrolysis or dehalogenation under physiological conditions.

- Doxophylline: Only 5% metabolized in rat liver microsomes, with the dioxolane ring remaining intact, suggesting substituents (e.g., theophylline) protect against degradation .

- Poly(1,3-dioxolane): Depolymerizes efficiently (~96% yield) under acidic conditions, enabling recyclability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.